Superior Chemoprophylactic Efficacy Against T. cruzi Infection In Vivo Compared to Nifurtimox
A specific derivative of the 1,2,6-thiadiazine 1,1-dioxide core (Compound 2) demonstrated significantly higher chemoprophylactic activity in a murine model of Chagas disease compared to the standard-of-care drug, Nifurtimox. The study quantified this as a lower mortality percentage in treated mice [1].
| Evidence Dimension | In vivo chemoprophylactic efficacy and toxicity (mortality percentage) in T. cruzi-infected mice |
|---|---|
| Target Compound Data | Higher chemoprophylactic activity and lower mortality percentage than Nifurtimox |
| Comparator Or Baseline | Nifurtimox (reference drug) |
| Quantified Difference | Not numerically specified in abstract, but qualitatively described as 'higher' activity and 'lower' mortality |
| Conditions | Murine model treated with blood infected with T. cruzi [1] |
Why This Matters
This evidence directly benchmarks a 1,2,6-thiadiazine derivative against a clinical comparator for a neglected tropical disease, highlighting the scaffold's potential for developing more effective and less toxic treatments.
- [1] Herrero, A., Ochoa, C., Atienza, J., Escario, J. A., Gómez-Barrio, A., & Martínez Fernández, A. R. (1992). Synthesis and Antiprotozoal Properties of 1,2,6-Thiadiazine 1,1-Dioxide Derivatives. Archiv der Pharmazie, 325(8), 509–514. View Source
